N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide
Description
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 3-fluorobenzyl group and a 5-nitrofuran-2-carboxamide side chain. The nitrofuran moiety is notable for its redox-active properties, which are often exploited in antiparasitic and antibacterial drugs .
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O5/c20-13-3-1-2-12(8-13)10-24-11-22-17-14(19(24)28)9-23-25(17)7-6-21-18(27)15-4-5-16(31-15)26(29)30/h1-5,8-9,11H,6-7,10H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRNCPUYBLEQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that plays a crucial role in the production of nitric oxide, a neurotransmitter involved in various physiological and pathological processes. Overexpression or continuous activation of nNOS is associated with neurodegenerative disorders.
Mode of Action
The compound interacts with nNOS by binding to its active site, specifically to a hydrophobic pocket. This binding inhibits the enzymatic activity of nNOS, reducing the production of nitric oxide. The compound’s unique structure, which includes a 2-imidazolylpyrimidine head, allows it to bind with high affinity and selectivity to nNOS.
Biochemical Pathways
By inhibiting nNOS, the compound affects the nitric oxide signaling pathway. Nitric oxide is a key player in various physiological processes, including neurotransmission, vasodilation, and immune response. Therefore, the inhibition of nNOS can have significant downstream effects, potentially alleviating symptoms associated with neurodegenerative disorders.
Pharmacokinetics
The compound exhibits good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability. Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes. This indicates that the compound may have favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The molecular effect of the compound’s action is the inhibition of nNOS, leading to a decrease in nitric oxide production. On a cellular level, this can result in altered neurotransmission and other nitric oxide-dependent processes. Given the role of nitric oxide in neurodegenerative disorders, the compound’s action could potentially alleviate associated symptoms.
Biological Activity
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 439.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, known for its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H19F2N5O3 |
| Molecular Weight | 439.4 g/mol |
| CAS Number | 922047-93-6 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Research has shown that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, related compounds have demonstrated potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:
- Inhibition of CDK2 and CDK9 : Some derivatives exhibit IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, showcasing their potential as effective anticancer agents .
- Cellular Proliferation : Compounds have shown excellent in vitro inhibition of cellular proliferation in HeLa, HCT116, and A375 human tumor cell lines .
Other Biological Activities
In addition to anticancer properties, the compound may possess other biological activities:
- Antimicrobial Activity : The nitrofuran moiety is known for its antimicrobial properties. While specific studies on this compound are lacking, similar compounds have shown effectiveness against various bacterial strains.
Case Studies and Research Findings
- Study on Structural Variants : A study highlighted that alterations in the pyrazolo[3,4-d]pyrimidine scaffold can lead to improved selectivity profiles for kinase inhibition . This suggests that modifications to the compound's structure could enhance its therapeutic efficacy.
- Potential Applications in Drug Development : The compound's unique structure positions it as a candidate for further development in treating cancer and possibly other diseases related to kinase dysregulation.
Comparison with Similar Compounds
Key Observations :
This rigidity may enhance target binding affinity but reduce conformational flexibility .
Substituent Effects :
- The 5-nitrofuran group in the target compound distinguishes it from Example 53 (chromenyl) and STOCK2S-30062 (thiophenyl). Nitrofurans are associated with prodrug activation under anaerobic conditions, a trait absent in fluorinated benzamide derivatives .
- Fluorine is a common substituent across analogs (e.g., 3-fluorobenzyl, 5-fluoro) to modulate lipophilicity and bioavailability.
Synthetic Routes: The target compound and Example 53 share palladium-catalyzed cross-coupling steps (e.g., Suzuki-Miyaura), as evidenced by the use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) in Example 53 . STOCK2S-30062 employs a tetrahydropyrazolo-pyrimidine synthesis via cyclocondensation, differing from the pyrazolo[3,4-d]pyrimidinone pathway .
Physicochemical and Crystallographic Comparisons
- This could correlate with stronger intermolecular interactions (e.g., hydrogen bonding from the chromenyl group) .
- Crystallography Tools: Structural analysis of similar compounds relies on software like SHELXL (for refinement) and Mercury CSD (for visualization of packing patterns), which are critical for comparing conformational features such as ring puckering . For instance, the pyrimidinone ring in the target compound may adopt a puckered conformation, as defined by Cremer-Pople coordinates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
